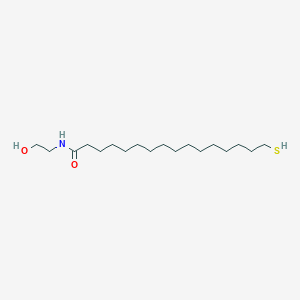
N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide is a chemical compound with a unique structure that includes a hydroxyethyl group and a sulfanylhexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide typically involves the reaction of 16-sulfanylhexadecanoic acid with ethanolamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, influencing various biochemical pathways. The hydroxyethyl group may play a role in binding to target proteins, while the sulfanylhexadecanamide chain can affect the compound’s overall bioavailability and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)hexadecanamide
- N-(2-Hydroxyethyl)octadecanamide
- N-(2-Hydroxyethyl)decanamide
Uniqueness
N-(2-Hydroxyethyl)-16-sulfanylhexadecanamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
226381-45-9 |
|---|---|
Molecular Formula |
C18H37NO2S |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-16-sulfanylhexadecanamide |
InChI |
InChI=1S/C18H37NO2S/c20-16-15-19-18(21)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-22/h20,22H,1-17H2,(H,19,21) |
InChI Key |
HPFIVOVUFBMIIK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCC(=O)NCCO)CCCCCCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















